molecular formula C15H22BNO4 B8164387 N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide

N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide

Cat. No.: B8164387
M. Wt: 291.15 g/mol
InChI Key: VXEYAEVXMOSEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide is a chemical compound characterized by its unique structure, which includes a dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide typically involves the reaction of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol with 2-chloroethylacetamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert it into simpler boron-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of substituted acetamides .

Scientific Research Applications

N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxaborinane ring can form reversible covalent bonds with active sites in enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide: Similar compounds include other boron-containing acetamides and phenoxy derivatives.

    5,5-Dimethyl-1,3,2-dioxaborinane derivatives: These compounds share the dioxaborinane ring structure and exhibit similar chemical reactivity.

Uniqueness

What sets this compound apart is its specific combination of the dioxaborinane ring with the phenoxyethylacetamide moiety.

Properties

IUPAC Name

N-[2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-12(18)17-8-9-19-14-6-4-13(5-7-14)16-20-10-15(2,3)11-21-16/h4-7H,8-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEYAEVXMOSEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.